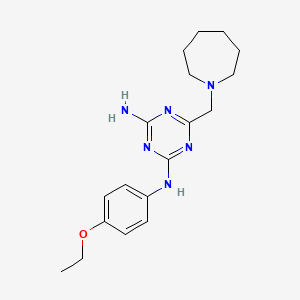
ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fluorinated quinolone with broad-spectrum antibacterial activities, related to nalidixic acid. It shows high activity against both gram-positive and gram-negative bacteria, surpassing similar compounds in its class in terms of antibacterial efficacy (Stefancich et al., 1985).
Synthesis Analysis
The synthesis involves several steps starting with 4-fluoro-3-(1H-pyrrol-1-yl)aniline and diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure is characterized by a 1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid framework. Its structure is optimized for enhanced antibacterial activities compared to its unfluorinated counterparts (Corelli et al., 1984).
Chemical Reactions and Properties
The compound is synthesized through reactions involving cyclization, ethylation, and hydrolysis. It has shown to be less active when the pyrrole moiety is hydrogenated (Stefancich et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility and stability, are not explicitly detailed in the provided sources.
Chemical Properties Analysis
The compound exhibits superior antibacterial properties compared to similar quinolones. It is especially more potent than unfluorinated compounds and shows somewhat superior activity to enoxacin (Stefancich et al., 1985).
Aplicaciones Científicas De Investigación
Broad-Spectrum Antibacterial Activities
The compound has been identified as a fluorinated compound related to the oxacin family, showing high broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria. Its synthesis and the enhanced antibacterial activity compared to other compounds like nalidixic acid, pipemidic acid, piromidic acid, and enoxacin have been documented, indicating its superiority in certain cases (Stefancich et al., 1985).
Chemical Synthesis and Structure-Activity Relationships
Research has also focused on the synthesis of this compound and related derivatives, exploring their structure-activity relationships. This includes the synthesis of 6,7, and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their antibacterial activity, demonstrating the importance of specific substitutions for activity enhancement (Koga et al., 1980).
Novel Synthesis Methods
There's significant interest in novel synthesis methods for related quinolonecarboxylate derivatives. For instance, a new approach to pyrrolo[1,2-a]quinoxaline derivatives involves reacting ethyl 2,2-dihydropoly(per)fluoroalkanoate with various compounds to produce pyrrolo[1,2-a]quinoxaline derivatives, showcasing the compound's versatility in chemical synthesis (Zhang & Huang, 1997).
Antitubercular Activity
Furthermore, derivatives of this compound have been studied for their antitubercular activity. The synthesis of new fluorinated derivatives of quinolinecarboxylic acids, for example, highlights the potential for this compound and its derivatives in developing new antitubercular agents (Nosova et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLTLIUNOGPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)
![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)
![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)
![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)
![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)
![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)
![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

